

difference between (R) and (S)-1-(3,5-Dimethylphenyl)ethanamine

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Compound of Interest

Compound Name: *1-(3,5-Dimethylphenyl)ethanamine hydrochloride*
Cat. No.: *B12502239*

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Technical Guide: (R) vs. (S)-1-(3,5-Dimethylphenyl)ethanamine

Stereochemical Distinction, Synthesis, and Application in Drug Development

Executive Summary

1-(3,5-Dimethylphenyl)ethanamine (also known as 3,5-dimethyl- α -methylbenzylamine) is a chiral primary amine used extensively as a chiral auxiliary and pharmaceutical intermediate. While structurally similar to the common resolving agent 1-phenylethanamine, the addition of methyl groups at the meta positions (3,5) significantly alters its steric bulk and lipophilicity.

- The (R)-Enantiomer: Often utilized as a chiral building block for specific calcimimetic agents and as a resolving agent for acidic racemates.
- The (S)-Enantiomer: Frequently serves as a chiral scaffold in asymmetric synthesis and ligand design for transition metal catalysis.

This guide analyzes the critical differences in their synthesis, resolution, and application, providing a roadmap for researchers selecting the appropriate isomer for asymmetric workflows.

Chemical Identity & Stereochemistry[1]

The molecule features a chiral center at the benzylic position. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Feature	(R)-1-(3,5-Dimethylphenyl)ethanamine	(S)-1-(3,5-Dimethylphenyl)ethanamine
CAS Number	737713-28-9 (Free base)	84499-76-3 (Free base)
Structure	Benzylic amine, methyl group projecting away (dashed) in standard orientation	Benzylic amine, methyl group projecting towards (wedged) in standard orientation
Optical Rotation	Dextrorotatory (+), typically	Levorotatory (-), typically
Steric Profile	3,5-dimethyl pattern increases "width" of the aromatic face, enhancing π - π stacking selectivity.	Same steric bulk, mirror image spatial arrangement.

Mechanistic Implication: The 3,5-dimethyl substitution creates a "wider" aromatic footprint compared to unsubstituted phenethylamine. This enhances the enantiomeric ratio (E-value) when used as a resolving agent, as the extra bulk imposes stricter steric constraints during diastereomeric salt formation.

Synthesis & Resolution Strategies

Obtaining high enantiomeric excess (ee > 99%) is critical. Two primary methodologies are employed: Enzymatic Kinetic Resolution (EKR) and Classical Chemical Resolution.

A. Enzymatic Kinetic Resolution (Biocatalytic Route)

This method is preferred for "Green Chemistry" applications due to mild conditions and high selectivity.

- Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).^{[1][2][3]}
- Mechanism: The lipase preferentially acylates the (R)-enantiomer, leaving the (S)-amine unreacted.

Protocol:

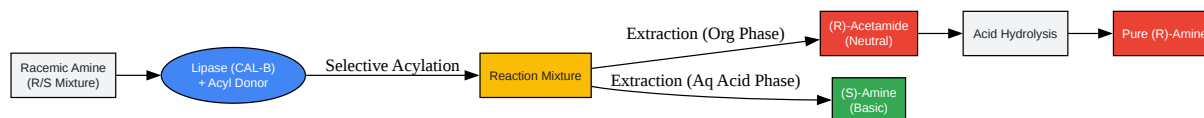
- Substrate: Dissolve racemic 1-(3,5-dimethylphenyl)ethanamine in methyl tert-butyl ether (MTBE).
- Acyl Donor: Add Ethyl Acetate or Isopropyl Acetate (1-2 equivalents).
- Catalyst: Add Novozym 435 (10-20% w/w).
- Reaction: Shake at 30°C for 24-48 hours.
- Workup: Filter enzyme. The solution contains (S)-amine and (R)-acetamide.
- Separation: Acid/base extraction separates the basic (S)-amine from the neutral (R)-amide. The (R)-amide is then hydrolyzed to yield pure (R)-amine.

B. Classical Chemical Resolution

Best for large-scale manufacturing where enzymes are cost-prohibitive.

- Resolving Agent: (S)-Mandelic Acid or (L)-Tartaric Acid.
- Principle: Formation of diastereomeric salts with different solubility profiles.
 - Example: (R)-Amine + (S)-Acid
(R,S)-Salt (Precipitate)
 - Example: (S)-Amine + (S)-Acid
(S,S)-Salt (Solution)

Visualization: Kinetic Resolution Workflow



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Caption: Workflow for the enzymatic kinetic resolution of 1-(3,5-dimethylphenyl)ethanamine using CAL-B lipase.

Analytical Discrimination

Distinguishing the (R) and (S) isomers requires specific chiral analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase columns cannot separate enantiomers.

- Column: Daicel Chiralpak IA or IB (Amylose-based stationary phases).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.
- Detection: UV at 254 nm (aromatic absorption).

NMR Spectroscopy (Chiral Solvating Agents)

When chiral HPLC is unavailable, Chiral Solvating Agents (CSAs) like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate can be used.

- Method: Mix the amine with the CSA in CDCl₃.
- Observation: The diastereomeric complexes formed will show distinct chemical shifts for the methyl doublet (

1.4 ppm) in ^1H NMR, allowing integration to determine ee%.

Applications in Drug Development

Chiral Auxiliaries in Asymmetric Synthesis

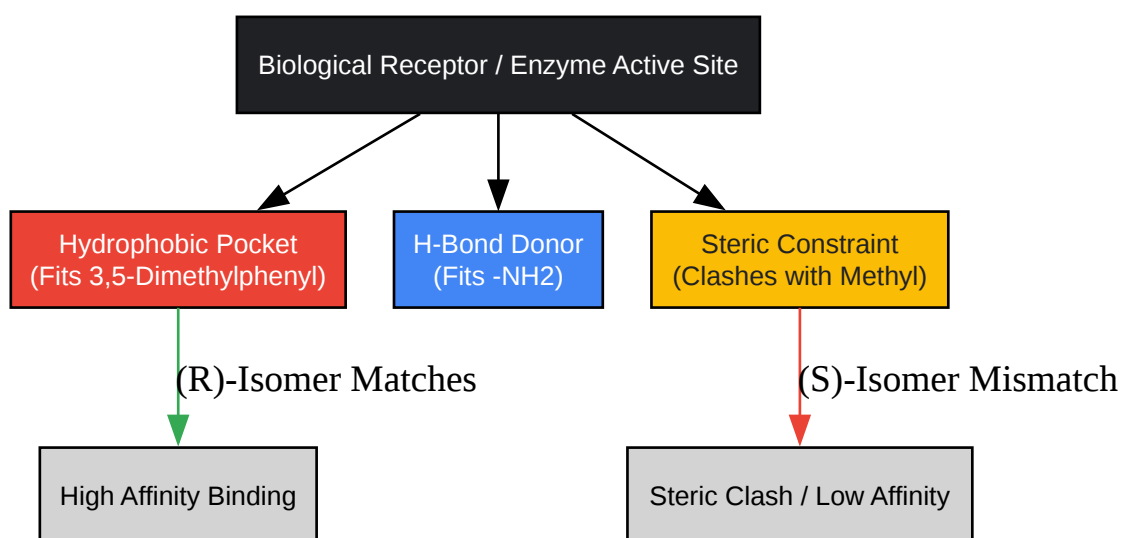
The 3,5-dimethyl group provides a "broad" shielding effect, making these amines superior to unsubstituted 1-phenylethylamine for reactions requiring high facial selectivity.

- Ugi Reaction: Used as a convertible isonitrile precursor.
- Diastereoselective Alkylation: The amine is condensed with a ketone/aldehyde to form a chiral imine. Nucleophilic attack on this imine is directed by the steric bulk of the 3,5-dimethylphenyl group, yielding high diastereoselectivity.

Pharmaceutical Intermediates[3][5][6]

- (R)-Isomer Utility: Often investigated as an intermediate for calcimimetics (calcium-sensing receptor antagonists) used in treating hyperparathyroidism. The specific spatial arrangement allows the molecule to fit into the hydrophobic pocket of the GPCR.
- (S)-Isomer Utility: Explored in the synthesis of novel NMDA receptor modulators. The 3,5-dimethyl substitution pattern mimics the steric properties of memantine derivatives but with a different pharmacokinetic profile.

Visualization: Chiral Recognition Mechanism



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Caption: Conceptual model of chiral recognition. The (R)-isomer fits the hydrophobic pocket, while the (S)-isomer creates a steric clash.

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